

A Technical Guide to DiSulfo-Cy5 Alkyne TEA: Properties, Applications, and Protocols

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Compound of Interest

Compound Name: DiSulfo-Cy5 alkyne TEA

Cat. No.: B15598582

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **DiSulfo-Cy5 alkyne TEA**, a fluorescent dye integral to modern bioorthogonal chemistry. We will explore its chemical and spectral properties, identify key commercial suppliers, and detail its application in labeling and imaging through copper-catalyzed click chemistry.

Introduction to DiSulfo-Cy5 Alkyne TEA

DiSulfo-Cy5 alkyne TEA is a water-soluble, far-red fluorescent dye belonging to the cyanine dye family.^[1] Its chemical structure incorporates two sulfonate groups, which enhance its hydrophilicity, making it particularly suitable for labeling biological molecules in aqueous environments without the need for organic co-solvents.^{[2][3]} The terminal alkyne group allows for its covalent attachment to azide-modified biomolecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.^{[4][5][6]} This bioorthogonal reaction is valued for its high selectivity, rapid reaction kinetics, and biocompatibility, enabling its use in living cells.^[5]

The Cy5 fluorophore exhibits intense absorption and emission in the far-red region of the spectrum, which is advantageous for biological imaging as it minimizes autofluorescence from cellular components.^[1] Its fluorescence is also pH-insensitive over a broad range (pH 4-10), ensuring stable performance in various experimental conditions.^[4]

Commercial Suppliers and Physicochemical Properties

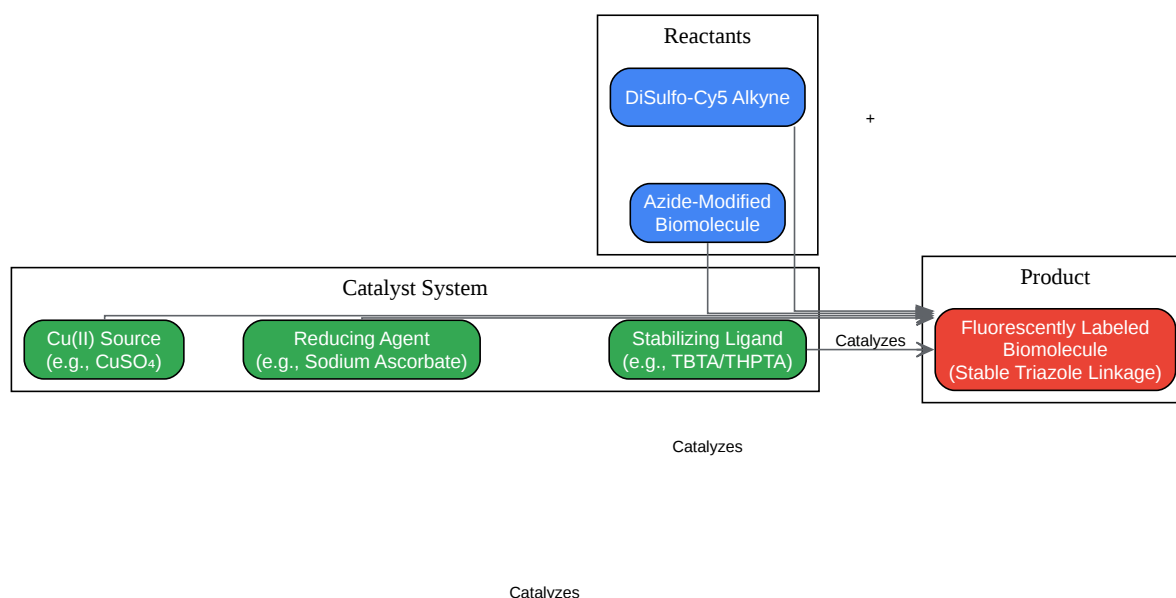
Several commercial suppliers offer **DiSulfo-Cy5 alkyne TEA** and its variants. The table below summarizes the key quantitative data available from these suppliers to facilitate comparison.

Supplier	Product Name	Molecular Formula	Molecular Weight (g/mol)	Excitation Max (nm)	Emission Max (nm)	Extinction Coefficient (L·mol ⁻¹ ·cm ⁻¹) ¹⁾	Quantum Yield	Solubility
MedChemExpress	DiSulfo-Cy5 alkyne TEA	C ₄₁ H ₅₆ N ₄ O ₇ S ₂	781.04	Not Specified	Not Specified	Not Specified	Not Specified	DMSO
BroadPharm	diSulfo-Cy5 alkyne	C ₃₅ H ₄₀ N ₃ NaO ₇ S ₂	701.8	646	662	271,000	0.28	Water, DMSO, DMF
Lumiprobe	sulfo-Cyanine5 alkyne	C ₃₅ H ₄₀ N ₃ KO ₇ S ₂	717.94	646	662	271,000	0.28	Very high in water, DMSO, DMF
Vector Labs	Cy5 Alkyne	Not Specified	787.96 (protonated)	649	671	250,000	Not Specified	Water, DMSO, DMF
TargetMol	DiSulfo-Cy5 alkyne TEA	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified
Invivochem	DiSulfo-Cy5 alkyne TEA	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified
Cyan Dye	diSulfo - Cy5 alkyne	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified

Storage: For long-term storage, it is recommended to store the product at -20°C in the dark and desiccated.[2][3] Transportation can typically be done at ambient temperature for up to 3 weeks.[3][7]

Core Application: Copper-Catalyzed Click Chemistry

The primary application of **DiSulfo-Cy5 alkyne TEA** is the fluorescent labeling of azide-modified biomolecules through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction forms a stable triazole linkage between the dye and the target molecule.



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Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

The reaction is typically initiated by the reduction of a Copper(II) source, such as copper(II) sulfate (CuSO_4), to the active Copper(I) species by a reducing agent like sodium ascorbate.^[6] A stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to protect the Cu(I) from oxidation and improve reaction efficiency.^[6]

Experimental Protocols

The following are detailed methodologies for common applications of DiSulfo-Cy5 alkyne.

General Protocol for Labeling Azide-Modified Proteins

This protocol is adapted from a general procedure for conjugating alkyne-modified dyes to azide-containing proteins.^[8]

Materials:

- Azide-modified protein in an azide-free buffer
- **DiSulfo-Cy5 alkyne TEA**
- 1.5x Protein Labeling Buffer (e.g., PBS)
- Ascorbic acid (freshly prepared 50 mM solution in water)
- Copper(II) sulfate (CuSO_4)
- THPTA ligand
- Degassing equipment (optional, but recommended)
- Purification column (e.g., Sephadex G-25)

Procedure:

- Prepare Stock Solutions:
 - Prepare a 10 mM stock solution of DiSulfo-Cy5 alkyne in water or DMSO.

- Prepare a fresh 50 mM stock solution of ascorbic acid in water. This solution is prone to oxidation and should be used within a day.
- Prepare a stock solution of the THPTA/CuSO₄ catalyst. A 1:5 molar ratio of CuSO₄ to THPTA is often used.^[6]
- Reaction Setup:
 - In a microcentrifuge tube, add the azide-modified protein solution. The protein solution should constitute no more than one-third of the final reaction volume.
 - Add the 1.5x protein labeling buffer and vortex gently.
 - Add the DiSulfo-Cy5 alkyne stock solution to achieve a desired molar excess (typically 3-10 fold excess over the protein). Vortex gently to mix.
- Degassing (Optional but Recommended):
 - To prevent the oxidation of Cu(I), it is recommended to degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for a few minutes.
- Initiate the Reaction:
 - Add the THPTA/CuSO₄ catalyst solution.
 - Add the freshly prepared ascorbic acid solution to initiate the reaction.
 - If degassing was performed, flush the headspace of the tube with the inert gas before closing the cap.
- Incubation:
 - Incubate the reaction at room temperature for 1-4 hours, protected from light. The optimal reaction time may need to be determined empirically.
- Purification:

- Purify the labeled protein from unreacted dye and catalyst components using a size-exclusion chromatography column (e.g., Sephadex G-25).

Protocol for Fluorescent Imaging of Alkyne-Labeled Cellular Components

This protocol provides a general workflow for imaging cells that have been metabolically labeled with an alkyne-containing molecule.^[9]

Materials:

- Cells grown on coverslips, metabolically labeled with an alkyne-containing substrate
- Fixative (e.g., 3.7% formalin in PBS)
- Click Buffer (e.g., 100 mM HEPES/KOH, pH 7.4)
- **DiSulfo-Cy5 alkyne TEA** (or a similar azide-coupled Cy5 dye)
- Copper catalyst (e.g., tetrakis(acetonitrile)copper(I) tetrafluoroborate - CuTFB)
- Wash buffers (e.g., PBS, 155 mM ammonium acetate)
- Mounting medium

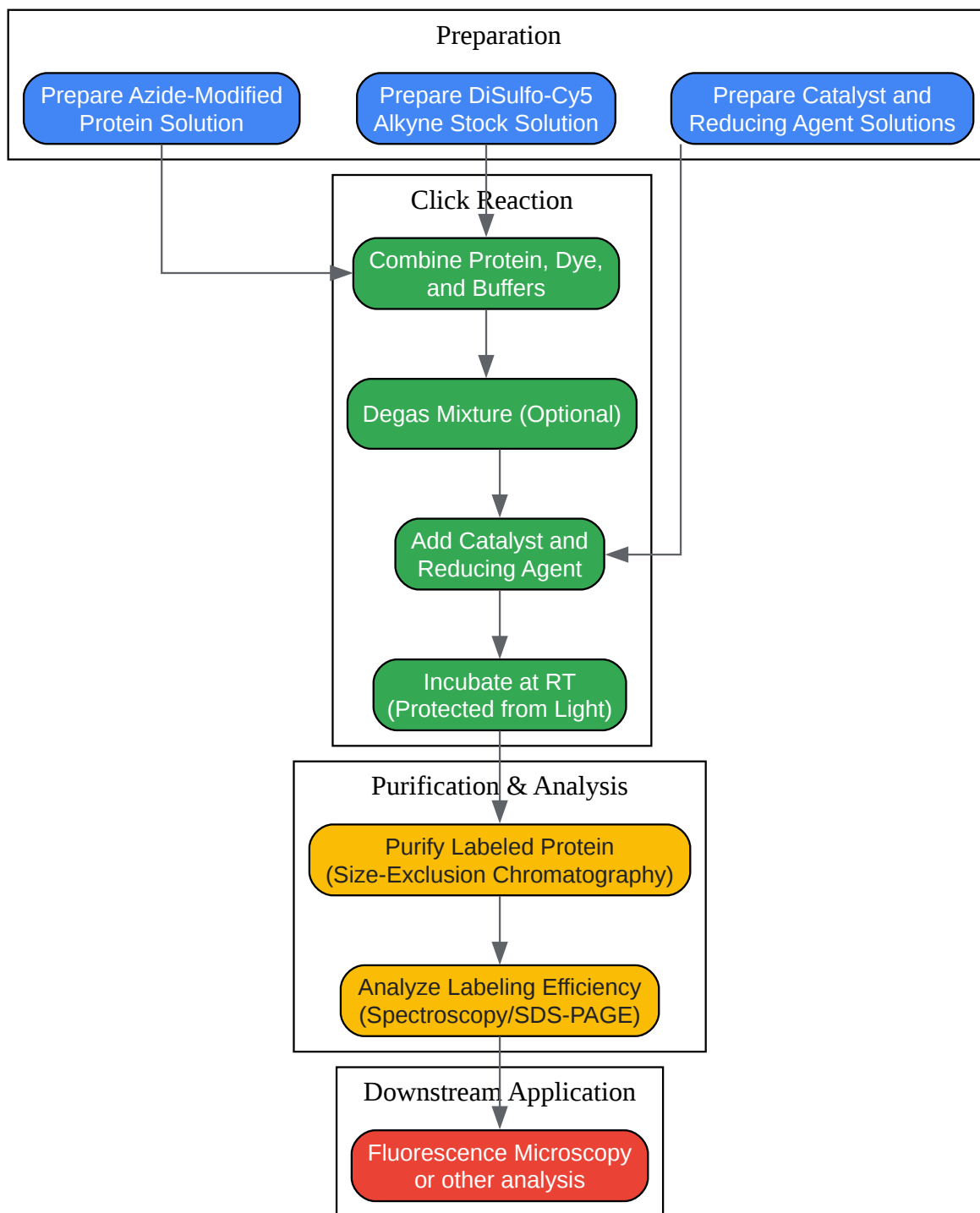
Procedure:

- Cell Fixation:
 - Wash the cells with 1% delipidated BSA in PBS, followed by a wash with PBS alone.
 - Fix the cells with 3.7% formalin in PBS for at least 15 minutes.
 - Wash the fixed cells twice with PBS.
- Click Reaction:
 - Wash the cells once with 500 mM Tris/HCl, pH 7.4, and then twice with Click Buffer.

- Prepare the click reaction solution in pre-warmed Click Buffer containing the azide-coupled Cy5 dye (e.g., 10 μ M).
- Initiate the reaction by adding the copper catalyst (e.g., a final concentration of 200 μ M to 2 mM CuTFB in acetonitrile).
- Incubate for 30-60 minutes at room temperature or 37°C, protected from light. For longer incubations, a second addition of the catalyst may be beneficial.[9]
- Washing:
 - Remove the reaction solution and wash the cells multiple times with Click Buffer.
 - Perform sequential washes with 20 mM EDTA (to chelate residual copper), 155 mM ammonium acetate, and finally three times with PBS.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an appropriate mounting medium.
 - Image the cells using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation ~650 nm, Emission ~670 nm).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for labeling and imaging proteins using DiSulfo-Cy5 alkyne.



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Caption: Experimental workflow for protein labeling with DiSulfo-Cy5 alkyne.

Conclusion

DiSulfo-Cy5 alkyne TEA is a powerful tool for researchers in various fields, including cell biology, proteomics, and drug development. Its excellent water solubility, far-red fluorescence, and ability to participate in the highly specific click reaction make it an ideal choice for labeling and imaging a wide range of biomolecules. The protocols and data presented in this guide provide a solid foundation for the successful application of this versatile fluorescent probe in your research endeavors.

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